molecular formula C8H16N2O3 B172338 2-(2-(Piperazin-1-yl)ethoxy)acetic acid CAS No. 197969-01-0

2-(2-(Piperazin-1-yl)ethoxy)acetic acid

Cat. No.: B172338
CAS No.: 197969-01-0
M. Wt: 188.22 g/mol
InChI Key: TWFOPCLHVOVQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Piperazin-1-yl)ethoxy)acetic acid: is a chemical compound that features a piperazine ring attached to an ethoxyacetic acid moiety. This compound is known for its applications in various fields, including pharmaceuticals and chemical research. It is often studied for its potential biological activities and its role as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid typically involves the reaction of piperazine with ethoxyacetic acid or its derivatives. One common method includes the reaction of piperazine with ethyl chloroacetate, followed by hydrolysis to yield the desired product . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, phase transfer catalysts may be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperazin-1-yl)ethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(Piperazin-1-yl)ethoxy)acetic acid is used as an intermediate in the synthesis of various compounds. It serves as a building block for the preparation of more complex molecules.

Biology

The compound is studied for its potential biological activities, including its role as a ligand for certain receptors. It may exhibit pharmacological properties that make it useful in drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may be used in the development of antihistamines, antipsychotics, and other medications .

Industry

Industrially, the compound is used in the production of pharmaceuticals and other chemical products. Its versatility makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing biological pathways. The exact mechanism depends on the specific derivative and its intended use .

Comparison with Similar Compounds

Properties

CAS No.

197969-01-0

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

2-(2-piperazin-1-ylethoxy)acetic acid

InChI

InChI=1S/C8H16N2O3/c11-8(12)7-13-6-5-10-3-1-9-2-4-10/h9H,1-7H2,(H,11,12)

InChI Key

TWFOPCLHVOVQAV-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCOCC(=O)O

Canonical SMILES

C1CN(CCN1)CCOCC(=O)O

Origin of Product

United States

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